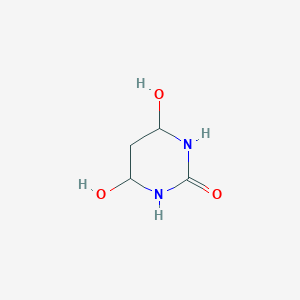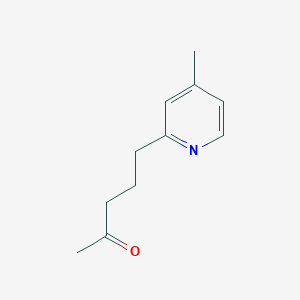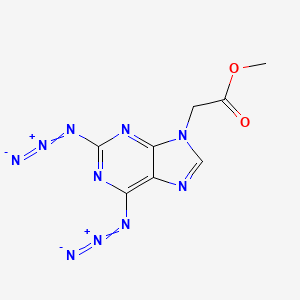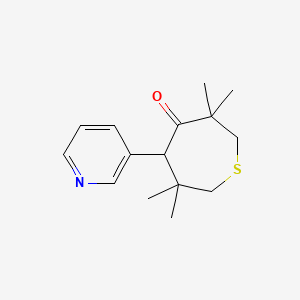
4,6-Dihydroxytetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxytetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C4H6N2O3 It is a derivative of pyrimidine, characterized by the presence of hydroxyl groups at the 4 and 6 positions and a keto group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a base, leading to the formation of the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
4,6-Dihydroxytetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,4-Dihydroxypyrimidine: Similar structure but lacks the hydroxyl group at the 6 position.
4,6-Diaminopyrimidine: Contains amino groups instead of hydroxyl groups at the 4 and 6 positions.
2-Thiouracil: Contains a sulfur atom at the 2 position instead of an oxygen atom.
Uniqueness: 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
143411-91-0 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
4,6-dihydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H8N2O3/c7-2-1-3(8)6-4(9)5-2/h2-3,7-8H,1H2,(H2,5,6,9) |
InChI Key |
JUYVDODMKDMJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)

![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)




![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)

